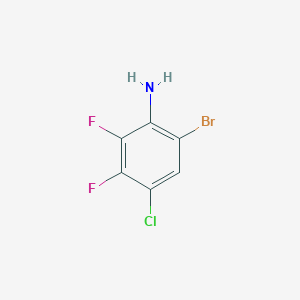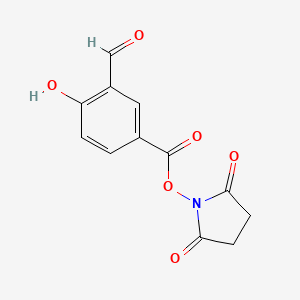
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group makes this compound potentially interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Specific details would require consultation with industrial chemistry resources.
化学反応の分析
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
科学的研究の応用
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
作用機序
The mechanism of action would depend on the specific application and target. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways. Detailed mechanisms would require experimental data and literature review.
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-4-thiol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-4-thiol: Lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)-pyrimidine: Lacks the thiol group.
Uniqueness
The presence of both the trifluoromethyl group and the thiol group in 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H6F3N3S |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
2-pyridin-4-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) |
InChIキー |
AOEUUKIXAOVQLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC(=S)C=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


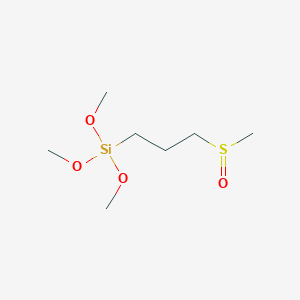
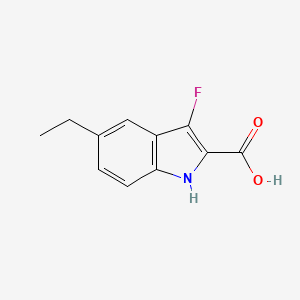
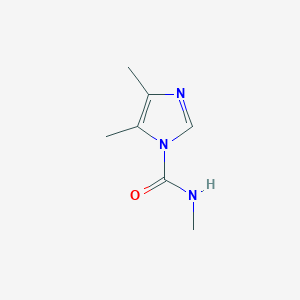
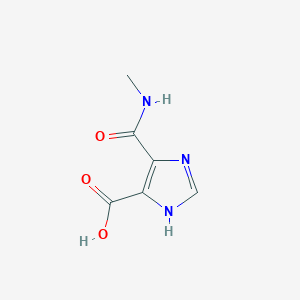
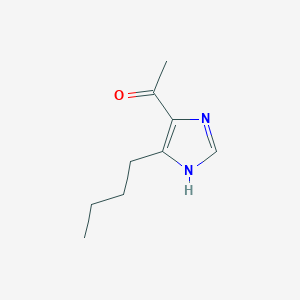
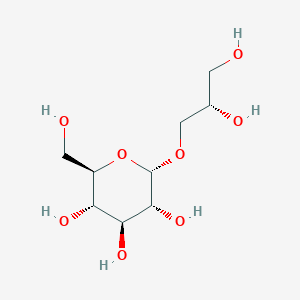
![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

